2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound featuring a pyridazine ring substituted with a 3-methoxyphenyl group and a phenethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the 3-Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 3-methoxyphenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Thioether Formation: The thiol group is introduced by reacting the pyridazine derivative with a thiol reagent, such as thiourea or a thiol-containing compound, under appropriate conditions.
Acetamide Formation: The final step involves the acylation of the thioether with phenethylamine to form the acetamide. This can be done using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyridazine Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects Its structural features suggest it could act as an anti-inflammatory, anticancer, or antimicrobial agent
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the phenethylacetamide moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide stands out due to its specific substitution pattern and the presence of the phenethylacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-5-8-17(14-18)19-10-11-21(24-23-19)27-15-20(25)22-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCPEGLLMUCYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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